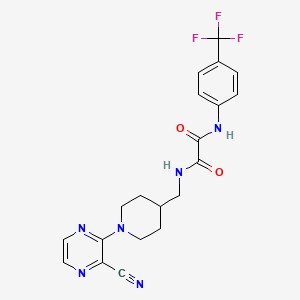
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Cyanopyrazine moiety : Contributes to its biological activity.
- Piperidine ring : Enhances its interaction with biological targets.
- Oxalamide functional group : Imparts specific reactivity and potential for diverse applications.
Molecular Formula : C23H25N7O3
Molecular Weight : 447.5 g/mol
CAS Number : 1797726-67-0
This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other oxalamide derivatives.
- Receptor modulation : It may interact with neurotransmitter receptors, influencing central nervous system activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| N1-(4-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one | mTOR | Potent inhibitor | |
| Similar oxalamides | Various cancer cell lines | Induced apoptosis |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Neuroprotective Effects
The potential neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Studies have shown that similar structures can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE | Mixed-type inhibition |
This suggests that this compound could be further investigated for its neuroprotective properties.
Study on Anticancer Properties
A study examining the structure–activity relationship (SAR) of oxalamides revealed that modifications to the piperidine ring significantly influenced anticancer activity. The most potent derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines . This highlights the importance of structural optimization in developing effective anticancer agents.
Neuroprotective Research
In a recent investigation, compounds structurally related to this compound were assessed for their ability to cross the blood-brain barrier (BBB). Results indicated good BBB permeability, making them promising candidates for treating central nervous system disorders .
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)14-1-3-15(4-2-14)28-19(31)18(30)27-12-13-5-9-29(10-6-13)17-16(11-24)25-7-8-26-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBINCHLGWSTVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














